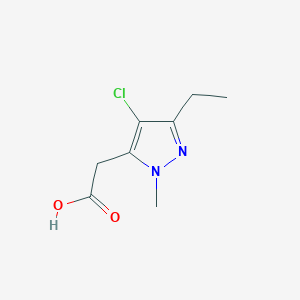

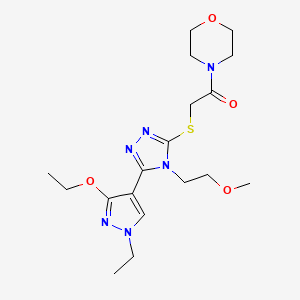

![molecular formula C18H15N3O2 B2509800 4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile CAS No. 1241618-22-3](/img/structure/B2509800.png)

4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves coupling reactions and the use of diazonium salts. For example, the synthesis of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile is achieved through a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile . Similarly, benzo[b]thiophen-3-ylacetonitriles react with nitrobenzene derivatives in the presence of potassium tert-butoxide and chlorotrimethylsilane to form benzothienoquinolines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic methods and X-ray crystallography. For instance, the structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile was determined by X-ray crystallography, revealing the orientation of the substituents and the dihedral angle between the benzene rings10. The molecular geometry and vibrational frequencies of other nitrobenzonitrile derivatives have been calculated using computational methods such as Hartree-Fock and density functional theory, which are compared with experimental data .

Chemical Reactions Analysis

Nitrobenzonitriles and their derivatives undergo various chemical reactions. For example, 2,3- and 3,4-dimethylbenzonitriles react with nitric acid to give nitroacetoxy adducts, which can undergo thermolysis to yield different nitrobenzonitriles . The reactivity of these compounds with amines and amino acids has also been studied, as seen in the preparation of 2-Fluoro-5-nitrobenzonitrile and its reactions with various nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitrile derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups and the ability to form intramolecular hydrogen bonds can increase transition temperatures and affect mesomorphic properties . The crystal packing and hydrogen bonding patterns in these compounds can lead to different solid-state properties, as seen in the hydrogen-bonded sheets and chains in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The synthesis and antiviral activity of related compounds to 4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile have been explored. For instance, (quinazolin-4-ylamino)methyl-phosphonates were synthesized and found to display weak to good anti-Tobacco mosaic virus (TMV) activity. This indicates potential antiviral applications for similar benzonitrile derivatives (Luo et al., 2012).

Corrosion Inhibition

Benzonitrile derivatives have been studied for their effectiveness as corrosion inhibitors. Research on 4-(isopentylamino)-3-nitrobenzonitrile (a compound closely related to the one ) suggests that these compounds are excellent corrosion inhibitors for mild steel, particularly in acidic environments. This could indicate a potential application for similar benzonitrile derivatives in protecting metals against corrosion (Chaouiki et al., 2018).

Molecular Properties and Structure Analysis

Studies on the molecular properties and structure of benzonitrile derivatives reveal insights into their chemical behavior. For example, research on the effect of donor and acceptor groups on the radical scavenging activity of phenol derivatives, including p-hydroxybenzonitrile, helps in understanding their chemical reactivity and potential applications in various fields such as material science or pharmaceuticals (Al‐Sehemi & Irfan, 2017).

Biodegradation and Environmental Applications

The biodegradation of nitrophenol compounds by specific microorganisms, as observed in studies on compounds like 3-methyl-4-nitrophenol, highlights the potential environmental applications of benzonitrile derivatives. The ability of microorganisms to utilize these compounds suggests possible uses in environmental decontamination and bioremediation (Bhushan et al., 2000).

Eigenschaften

IUPAC Name |

4-[(4-methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-3-10-20(13-15-6-4-14(2)5-7-15)17-9-8-16(12-19)11-18(17)21(22)23/h1,4-9,11H,10,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDDOHVNZCLNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC#C)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

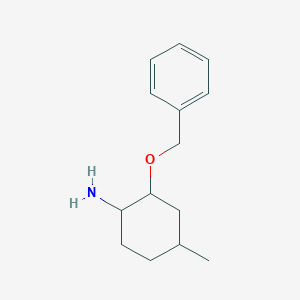

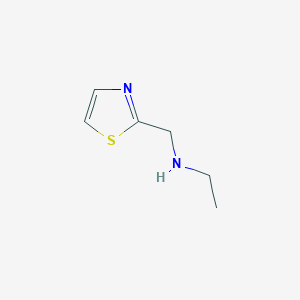

![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)

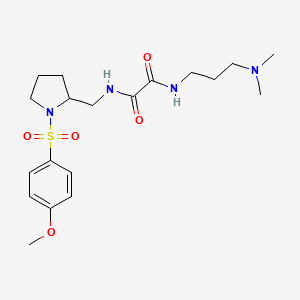

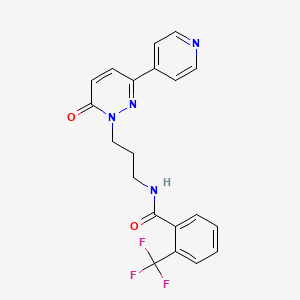

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)

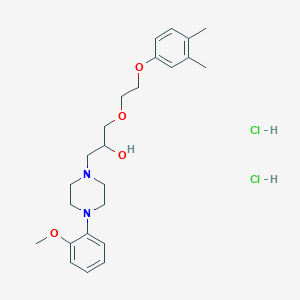

![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)